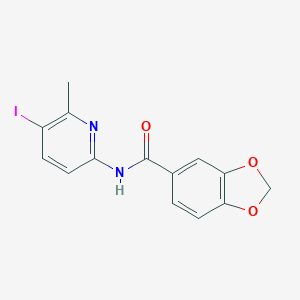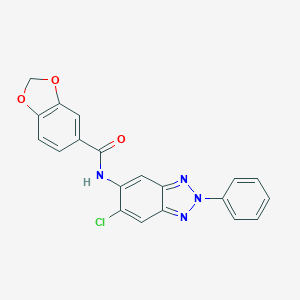![molecular formula C23H22N2O2 B244665 N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B244665.png)
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide, also known as BMD-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling pathway. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to inhibit the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling pathway. In addition, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of Akt, which is a key component of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to have neuroprotective effects, including the reduction of neuroinflammation and the protection of neurons against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has several advantages for lab experiments, including its high purity and yield, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, the development of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide derivatives with enhanced potency and selectivity could also be explored. Finally, the elucidation of the molecular targets of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. The synthesis process has been optimized to yield high purity and yield of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C23H22N2O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-(4-benzamido-3-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-9-11-20(16(2)13-15)23(27)24-19-10-12-21(17(3)14-19)25-22(26)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,27)(H,25,26) |
Clé InChI |
AUMMPCDMYRWKES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)